3-(3,4,5-Trimethoxyphenyl)propanehydrazide
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Overview
Description
3-(3,4,5-Trimethoxyphenyl)propanohydrazide is a chemical compound with the molecular formula C12H18N2O4. It is an important intermediate in the synthesis of various biologically active heterocyclic compounds . The compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxyphenyl)propanohydrazide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the hydrazide group under mild conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazides .
Scientific Research Applications
3-(3,4,5-Trimethoxyphenyl)propanohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)propanohydrazide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 3-(3,4,5-trimethoxyphenyl)propanohydrazide.
3,4,5-Trimethoxyphenylacetic acid: Another compound with a trimethoxyphenyl group, used in similar synthetic applications.
Uniqueness
3-(3,4,5-Trimethoxyphenyl)propanohydrazide is unique due to its specific hydrazide group, which allows for a wide range of chemical reactions and biological activities. The trimethoxyphenyl group enhances its pharmacophore properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-16-9-6-8(4-5-11(15)14-13)7-10(17-2)12(9)18-3/h6-7H,4-5,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDQAECFPICFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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